molecular formula C10H19N3O B13328368 4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13328368
M. Wt: 197.28 g/mol
InChI Key: ZNOWSLSZVNWQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable scaffold for drug development.

Preparation Methods

The synthesis of 4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of a suitable diamine with a ketone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4,8-Dimethyl-1,4,9-triazaspiro[5

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its spirocyclic structure provides a rigid framework that can mimic natural substrates.

    Medicine: The compound has shown promise as a therapeutic agent in the treatment of diseases such as cancer and diabetes. Its ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic residues. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The spirocyclic structure of the compound allows for precise interactions with target proteins, enhancing its potency and selectivity.

Comparison with Similar Compounds

4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can be compared with other spirocyclic compounds, such as:

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic framework but differs in the position of functional groups.

    Spirooxindoles: These compounds also feature a spirocyclic structure and have been investigated for their anticancer properties. The presence of an oxindole moiety distinguishes them from this compound.

    Spirocyclic Lactams: These compounds are known for their antibacterial and antifungal activities. The lactam ring differentiates them from the triazaspiro structure.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities. Its distinct structure allows for targeted interactions with enzymes and receptors, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H19N3O/c1-8-7-10(3-4-11-8)9(14)13(2)6-5-12-10/h8,11-12H,3-7H2,1-2H3

InChI Key

ZNOWSLSZVNWQFW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN1)C(=O)N(CCN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.